Scaffold DHFR Inhibitory Potential: Class-Level Benchmarking Against Methotrexate
In the absence of direct experimental data for 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, class-level evidence from a closely related library of 5-substituted pyrido[2,3-d]pyrimidines establishes the scaffold's capacity for potent DHFR inhibition. The most active analog in that series (compound 11) demonstrated an IC50 of 6.5 µM against DHFR, statistically comparable to the clinical standard methotrexate (MTX, IC50 = 5.57 µM), while the least active analog (compound 10) showed negligible inhibition [1]. This >15-fold activity range among 5-substituted analogs underscores that the specific substituent identity—here, 5-hydroxy-1-methyl—is the critical determinant of biological potency rather than the core scaffold alone.
| Evidence Dimension | DHFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold class range: IC50 = 6.5 µM (most potent analog) to >100 µM (least potent analog) |
| Comparator Or Baseline | Methotrexate (MTX): IC50 = 5.57 µM; Inactive analog (compound 10): negligible inhibition |
| Quantified Difference | Most potent class analog within 1.2-fold of MTX; >15-fold difference between best and worst 5-substituted analogs |
| Conditions | In vitro DHFR enzymatic assay; recombinant human DHFR |
Why This Matters
This class-level evidence demonstrates that pyrido[2,3-d]pyrimidine-2,4-diones with optimized C5 substitution can achieve DHFR inhibition comparable to methotrexate, making the specific 5-hydroxy-1-methyl substitution pattern a rational starting point for anticancer drug discovery that cannot be achieved with unsubstituted or differently substituted analogs.
- [1] Abdelaziz, O.A. et al. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorg. Chem. 2019, 90, 103076. View Source
